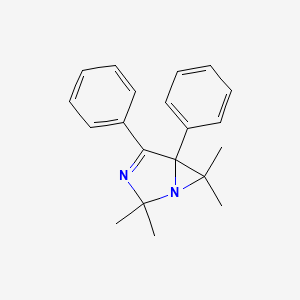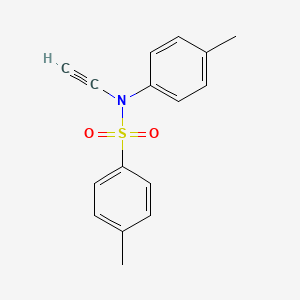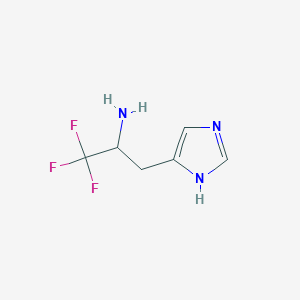
1,1,1-trifluoro-3-(1H-imidazol-5-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(1H-imidazol-5-yl)propan-2-amine is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a trifluoromethyl group and an imidazole ring, making it a unique and valuable molecule in various scientific fields.
Preparation Methods
The synthesis of 1,1,1-trifluoro-3-(1H-imidazol-5-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1H-imidazole and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity
Chemical Reactions Analysis
1,1,1-Trifluoro-3-(1H-imidazol-5-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole compounds.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group, forming new derivatives
Scientific Research Applications
1,1,1-Trifluoro-3-(1H-imidazol-5-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in enzyme kinetics studies to understand enzyme-substrate interactions and the role of fluorine in biological systems.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-3-(1H-imidazol-5-yl)propan-2-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity.
Receptor Modulation: It can modulate the activity of receptors by binding to receptor sites, influencing signal transduction pathways.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in metabolism, signal transduction, and cellular communication.
Comparison with Similar Compounds
1,1,1-Trifluoro-3-(1H-imidazol-5-yl)propan-2-amine can be compared with other similar compounds to highlight its uniqueness:
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound also contains an imidazole ring and a trifluoromethyl group but differs in its substitution pattern and overall structure.
2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine: Similar in containing a trifluoromethyl group and an imidazole ring, but with different positioning and functional groups.
5-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine: This compound features a trifluoromethyl group and a heterocyclic ring but differs in its core structure and functional groups.
Properties
Molecular Formula |
C6H8F3N3 |
|---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(1H-imidazol-5-yl)propan-2-amine |
InChI |
InChI=1S/C6H8F3N3/c7-6(8,9)5(10)1-4-2-11-3-12-4/h2-3,5H,1,10H2,(H,11,12) |
InChI Key |
BDTVUJQDDFCPQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CC(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


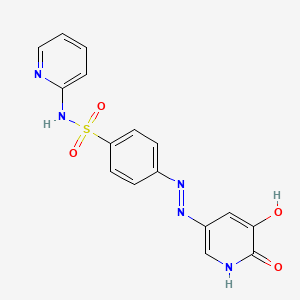
![2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12813878.png)
![N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12813886.png)
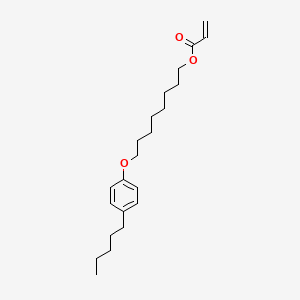
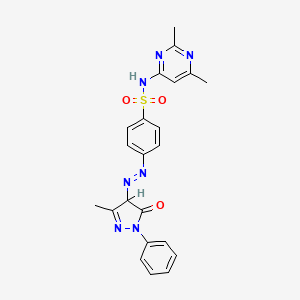


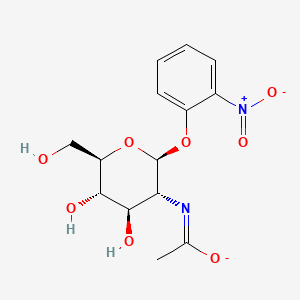
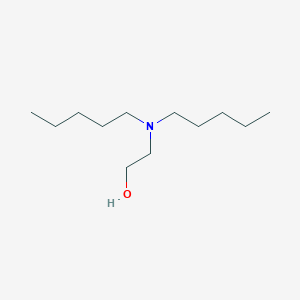
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12813925.png)
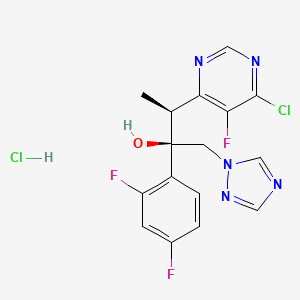
![3-[2-[Bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile](/img/structure/B12813936.png)
